6-(Piperazin-1-yl)pyridine-2-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
6-piperazin-1-ylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-8-9-2-1-3-10(13-9)14-6-4-12-5-7-14/h1-3,12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWVNEGUTLXDMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909413-61-2 | |
| Record name | 6-(piperazin-1-yl)pyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Transformation Mechanisms of 6 Piperazin 1 Yl Pyridine 2 Carbonitrile
Reactivity Profiles of the Pyridine (B92270) Ring System
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which influences its susceptibility to attack by electrophiles and nucleophiles. The substituents at the C2 and C6 positions further modulate this reactivity.
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Core
Electrophilic Aromatic Substitution:
Unsubstituted pyridine undergoes electrophilic aromatic substitution (EAS) with difficulty and typically at the 3-position. uoanbar.edu.iq In 6-(piperazin-1-yl)pyridine-2-carbonitrile, the reactivity is a balance between a powerful activating group and a strong deactivating group.
Activating Group: The piperazine (B1678402) moiety at the C6 position is an amino-type substituent, which acts as a potent electron-donating group (EDG) through resonance (+M effect). wikipedia.org EDGs activate aromatic rings towards electrophilic attack and are typically ortho, para-directors. wikipedia.orglasalle.edu Relative to the C6 position, this directs incoming electrophiles to the C3 (para) and C5 (ortho) positions.
Deactivating Group: The nitrile group at the C2 position is a strong electron-withdrawing group (EWG) that deactivates the ring towards electrophiles through both inductive (-I) and resonance (-M) effects. wikipedia.org EWGs generally direct incoming electrophiles to the meta position, which corresponds to the C4 and C6 positions relative to C2.
The strong activating nature of the piperazine group is expected to dominate, making the molecule more susceptible to electrophilic attack than pyridine itself. The directing effects of both groups suggest that substitution is most likely to occur at the C3 and C5 positions. Of these, the C5 position is often favored as it is ortho to the strongly activating piperazine group and meta to the deactivating nitrile group.
Nucleophilic Aromatic Substitution:
The electron-deficient nature of the pyridine ring makes it inherently susceptible to nucleophilic aromatic substitution (NAS), particularly at the C2, C4, and C6 positions. uoanbar.edu.iqmatanginicollege.ac.in
The electron-withdrawing nitrile group at C2 significantly enhances the ring's electrophilicity, further activating it for nucleophilic attack.
The electron-donating piperazine group at C6 has a deactivating effect on this type of reaction.
In the parent molecule, there are no conventional leaving groups on the pyridine ring. Therefore, nucleophilic substitution would require the displacement of a hydride ion (H⁻), a reaction that typically necessitates very strong nucleophiles (e.g., organolithium reagents) and harsh conditions. youtube.com The intermediate anion formed during nucleophilic attack is stabilized when the negative charge can be delocalized onto the electronegative ring nitrogen, which occurs with attack at the C2, C4, and C6 positions. matanginicollege.ac.inyoutube.com
Ring-Opening and Rearrangement Pathways
Ring-opening and rearrangement reactions are not characteristic pathways for substituted pyridines like this compound under standard laboratory conditions. Such transformations are uncommon and generally require specific and vigorous conditions, such as the presence of transition metal complexes or highly reactive reagents, which are not typically employed in general synthesis.
Transformations Involving the Nitrile Functional Group
The nitrile group is a versatile functional group that can undergo a variety of chemical transformations, including reduction, cycloaddition, and hydrolysis.
Reduction Reactions to Amine and Other Derivatives
The nitrile group can be readily reduced to a primary amine, yielding (6-(piperazin-1-yl)pyridin-2-yl)methanamine. This transformation is a key step in converting the cyano group into a more functional aminomethyl moiety. Several reagents are effective for this purpose. researchgate.net The feasibility of this reaction is supported by the commercial availability of analogous structures like (6-(piperidin-1-yl)pyridin-2-yl)methanamine. chemscene.com
| Reagent/Catalyst | Conditions | Product | Reference |
|---|---|---|---|
| Nickel(II) Chloride (NiCl₂) / Sodium Borohydride (NaBH₄) | Mild, often performed in an alcohol solvent. Can be done in the presence of Di-tert-butyl dicarbonate (B1257347) to yield a Boc-protected amine directly. | (6-(piperazin-1-yl)pyridin-2-yl)methanamine | researchgate.net |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup. | (6-(piperazin-1-yl)pyridin-2-yl)methanamine | |
| Catalytic Hydrogenation (H₂) | High pressure H₂ gas with a metal catalyst such as Raney Nickel or Palladium on Carbon (Pd/C). | (6-(piperazin-1-yl)pyridin-2-yl)methanamine |
Cycloaddition Reactions (e.g., [2+3] dipolar cycloadditions)
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry. researchgate.netwikipedia.org
Tetrazole Formation: The reaction of this compound with an azide (B81097) source, such as sodium azide (NaN₃), typically in the presence of a Lewis acid or an ammonium (B1175870) salt catalyst, yields 6-(piperazin-1-yl)-2-(1H-tetrazol-5-yl)pyridine. rsc.orgorganic-chemistry.org
The pyridine ring itself, activated by the electron-withdrawing nitrile group, could potentially act as a diene in an inverse-electron-demand Diels-Alder [4+2] cycloaddition with an electron-rich dienophile. mdpi.comacsgcipr.org However, this reaction is more common for more electron-deficient azines like triazines and pyridazines. mdpi.com
Hydrolysis and Related Derivatizations
The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid, depending on the reaction conditions. libretexts.org This allows for the conversion of the cyano group into other valuable functionalities.
Partial Hydrolysis to Amide: Controlled hydrolysis can terminate at the amide stage, producing 6-(piperazin-1-yl)pyridine-2-carboxamide. This can be achieved using milder conditions or specific catalytic systems. google.comyoutube.com
Complete Hydrolysis to Carboxylic Acid: More vigorous conditions, typically involving heating with strong aqueous acid or base, lead to complete hydrolysis to 6-(piperazin-1-yl)pyridine-2-carboxylic acid. libretexts.orglibretexts.org
| Reaction Type | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Complete Acid Hydrolysis | Heat under reflux with aqueous acid (e.g., HCl, H₂SO₄). | 6-(piperazin-1-yl)pyridine-2-carboxylic acid | libretexts.org |
| Complete Alkaline Hydrolysis | Heat under reflux with aqueous base (e.g., NaOH), followed by acidification. | 6-(piperazin-1-yl)pyridine-2-carboxylic acid | libretexts.org |
| Partial Hydrolysis | Controlled conditions, e.g., H₂SO₄ in TFA, alkaline H₂O₂, or heterogeneous catalysts. | 6-(piperazin-1-yl)pyridine-2-carboxamide | google.comyoutube.comstackexchange.com |
Reactivity of the Piperazine Moiety
The piperazine ring within 6-(piperazin-1-yl)pyridine-3-carbonitrile contains two nitrogen atoms. The nitrogen atom attached to the pyridine ring (N1) is a tertiary amine, while the nitrogen at the 4-position (N4) is a secondary amine. This secondary amine is the primary site of reactivity for the piperazine moiety, readily undergoing typical amine reactions.
Amine Reactivity (e.g., Acylation, Alkylation, Salt Formation)
The secondary amine of the piperazine ring exhibits characteristic nucleophilicity, making it susceptible to reactions with a variety of electrophiles.
Acylation: The N4-nitrogen can be acylated to form amides. A common transformation involves the reaction with di-tert-butyl dicarbonate to install a tert-butoxycarbonyl (Boc) protecting group. googleapis.com This reaction is a key step in the synthesis of more complex molecules, such as the CDK inhibitor Palbociclib. nih.gov
Alkylation: The piperazine nitrogen can be readily alkylated. For instance, in the synthesis of urease inhibitors, similar pyridinylpiperazine structures are reacted with 2-chloro-N-arylacetamides in the presence of a base like potassium carbonate to yield N-alkylated products. nih.gov This nucleophilic substitution reaction highlights the strong nucleophilic character of the piperazine nitrogen. nih.govresearchgate.net
Salt Formation: As a basic compound, 6-(piperazin-1-yl)pyridine-3-carbonitrile readily forms salts with various acids. The nitrogen atoms of the piperazine ring can be protonated to form stable acid addition salts. For example, succinate (B1194679) salts of related, complex piperazinyl-pyridine derivatives have been prepared and characterized, often to improve the physicochemical properties of the parent compound. googleapis.com The formation of hydrochloride salts is also common during synthesis and purification processes. googleapis.com
| Reaction Type | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Acylation (Boc Protection) | di-tert-butyl dicarbonate (Boc)₂O | tert-Butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate | googleapis.com |
| Alkylation | 2-chloro-N-arylacetamides, K₂CO₃ | N-Arylacetamide substituted piperazines | nih.gov |
| Salt Formation | Succinic Acid | Succinate salt of the piperazine derivative | googleapis.com |
| Salt Formation | Hydrochloric Acid (HCl) | Piperazine hydrochloride salt | googleapis.com |
Influence on Pyridine Ring Reactivity
The piperazine substituent significantly modulates the electronic properties and, consequently, the reactivity of the pyridine ring. The nitrogen atom directly attached to the ring exerts a strong electron-donating effect through resonance (+R effect), increasing the electron density of the pyridine nucleus.
This electron-donating nature has two main consequences:
Deactivation towards Nucleophilic Aromatic Substitution: The increased electron density on the pyridine ring makes it less susceptible to attack by nucleophiles.
Activation towards Electrophilic Aromatic Substitution: Conversely, the ring is activated towards attack by electrophiles. The piperazine group directs incoming electrophiles primarily to the ortho and para positions relative to its point of attachment. However, the strong electron-withdrawing effect of the ring nitrogen itself deactivates the pyridine ring towards electrophilic attack compared to benzene, and reactions often require harsh conditions. uoanbar.edu.iq
Intermolecular and Intramolecular Chemical Interactions and Mechanistic Elucidation
The structural features of 6-(piperazin-1-yl)pyridine-3-carbonitrile allow for a variety of non-covalent interactions that are crucial in its solid-state structure and its binding to biological targets.
Intermolecular Interactions:
Hydrogen Bonding: The secondary amine (N-H) of the piperazine ring is a potent hydrogen bond donor. The nitrile nitrogen and the pyridine ring nitrogen are potential hydrogen bond acceptors. These interactions can lead to the formation of complex supramolecular networks in the crystalline state.
π-Interactions: The electron-rich pyridine ring can participate in π-π stacking interactions with other aromatic systems. Additionally, interactions such as π-anion or π-cation interactions can occur, particularly when the molecule is in a biological environment or in its salt form. mdpi.com
Mechanistic Elucidation: The synthesis of the core 6-(piperazin-1-yl)pyridine structure typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In the common synthesis route, piperazine acts as a nucleophile, attacking an electron-deficient pyridine ring, such as 6-chloropyridine-3-carbonitrile. molbase.com The electron-withdrawing nitrile group and the ring nitrogen facilitate this nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate, ultimately leading to the displacement of the leaving group (e.g., chloride).
Further reactions on the piperazine moiety, such as alkylation, also follow standard nucleophilic substitution mechanisms (SN2) or nucleophilic addition pathways, depending on the electrophile used. nih.govresearchgate.net Mechanistic studies on related systems have sometimes indicated the involvement of single electron-transfer (SET) processes, especially in reactions involving organometallic reagents, though this is less common for standard alkylation and acylation reactions. nih.gov
Advanced Structural Elucidation and Spectroscopic Characterization of 6 Piperazin 1 Yl Pyridine 2 Carbonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise atomic connectivity and stereochemistry of organic molecules. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework of 6-(Piperazin-1-yl)pyridine-2-carbonitrile.
High-Resolution 1H and 13C NMR Analysis
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals for the pyridine (B92270) ring, the piperazine (B1678402) ring, and the secondary amine proton.
Pyridine Ring Protons: The three protons on the substituted pyridine ring form a coupled spin system. The proton at position 4 (H4) is expected to appear as a triplet, while the protons at positions 3 (H3) and 5 (H5) would appear as doublets. Due to the electron-withdrawing nature of the nitrile group and the nitrogen atom in the ring, these aromatic protons are expected to be deshielded, appearing in the downfield region of the spectrum.
Piperazine Ring Protons: The piperazine ring contains four methylene (B1212753) (CH₂) groups. The two CH₂ groups adjacent to the pyridine ring are chemically equivalent, as are the two CH₂ groups adjacent to the NH group. This results in two distinct signals, likely appearing as triplets or complex multiplets in the aliphatic region of the spectrum. The protons attached to the carbons bonded to the pyridine ring would be expected at a lower field compared to those adjacent to the secondary amine.
Amine (NH) Proton: The proton on the secondary amine of the piperazine ring is expected to appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration, and it is exchangeable with deuterium (B1214612) oxide (D₂O).
Carbon-¹³ (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display ten unique carbon signals.
Pyridine Ring Carbons: Five signals are expected for the sp²-hybridized carbons of the pyridine ring. The carbons directly attached to the piperazine (C6) and the nitrile group (C2) would be significantly shifted downfield. The remaining three carbons (C3, C4, C5) will have distinct chemical shifts influenced by their position relative to the substituents.
Nitrile Carbon: The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the 115-120 ppm range.
Piperazine Ring Carbons: Two distinct signals are anticipated for the two pairs of chemically non-equivalent methylene carbons in the piperazine ring, typically appearing in the 40-50 ppm range.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures.
| Atom Position | ¹H Predicted Chemical Shift (δ, ppm) | ¹H Predicted Multiplicity | ¹³C Predicted Chemical Shift (δ, ppm) |
|---|---|---|---|
| Pyridine C2-CN | - | - | ~145-150 |
| Pyridine C3 | ~7.5-7.7 | Doublet (d) | ~125-130 |
| Pyridine C4 | ~7.7-7.9 | Triplet (t) | ~138-142 |
| Pyridine C5 | ~6.8-7.0 | Doublet (d) | ~110-115 |
| Pyridine C6 | - | - | ~158-162 |
| Piperazine C (adjacent to Pyridine) | ~3.6-3.8 | Triplet (t) | ~45-50 |
| Piperazine C (adjacent to NH) | ~3.0-3.2 | Triplet (t) | ~43-47 |
| Piperazine N-H | ~2.0-4.0 | Broad Singlet (br s) | - |
| Nitrile (C≡N) | - | - | ~117-120 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. nih.govcolumbia.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY is expected to show cross-peaks between the adjacent protons on the pyridine ring (H3 with H4, and H4 with H5), confirming their connectivity. It would also show correlations between the protons of the two different methylene groups in the piperazine ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. columbia.edu This technique would definitively link the proton signals of the pyridine and piperazine rings to their corresponding carbon signals, confirming the assignments made from the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (2-3 bond) correlations between protons and carbons. columbia.edu This is particularly useful for assigning quaternary carbons (carbons with no attached protons). Key expected correlations include:
The pyridine H3 proton showing a correlation to the nitrile carbon and C5.
The pyridine H5 proton showing a correlation to C3 and the piperazine-attached C6.
The piperazine protons adjacent to the pyridine ring showing a correlation to the pyridine C6.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. A key expected NOE would be between the pyridine H5 proton and the protons of the adjacent methylene group on the piperazine ring, confirming their spatial proximity.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and providing information about the structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₀H₁₂N₄. HRMS would be expected to detect the protonated molecule [M+H]⁺ with a precise mass, confirming this composition and distinguishing it from other isobaric compounds.
Molecular Formula: C₁₀H₁₂N₄
Exact Mass (Monoisotopic): 188.1062 Da
Expected [M+H]⁺ ion in HRMS: 189.1135 m/z
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion (in this case, the [M+H]⁺ ion) to produce a spectrum of daughter ions. The fragmentation pattern is a unique fingerprint of the molecule's structure. xml-journal.net The fragmentation of this compound is predicted to involve characteristic cleavages of the piperazine ring and the bond connecting it to the pyridine ring. researchgate.netresearchgate.net
Key fragmentation pathways are expected to include:
Piperazine Ring Opening: A common fragmentation route for piperazine derivatives is the cleavage of the C-N bonds within the ring, leading to the loss of ethyleneimine (C₂H₅N, 43 Da) or related fragments.
Cleavage of the Pyridine-Piperazine Bond: Scission of the bond between the pyridine C6 and the piperazine nitrogen would lead to the formation of a protonated 2-cyanopyridine (B140075) ion or a piperazine cation.
Loss of HCN: A characteristic fragmentation of pyridine rings involves the loss of hydrogen cyanide (HCN, 27 Da).
Table 2: Predicted MS/MS Fragmentation of this compound Predicted data based on established fragmentation patterns.
| Predicted m/z | Proposed Fragment Ion Structure / Neutral Loss |
|---|---|
| 189.11 | [M+H]⁺ (Parent Ion) |
| 146.08 | [M+H - C₂H₅N]⁺ (Loss of ethyleneimine from piperazine ring) |
| 119.05 | [M+H - C₄H₈N]⁺ (Cleavage within piperazine ring) |
| 104.04 | [C₆H₄N₂]⁺ (2-Cyanopyridinyl cation after cleavage) |
| 86.09 | [C₄H₁₀N₂]⁺ (Piperazine cation) |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods are complementary and offer a characteristic "fingerprint" for the compound. elixirpublishers.comaps.org
The spectrum of this compound is expected to be characterized by several key vibrational modes:
Nitrile (C≡N) Stretch: This is one of the most diagnostic peaks. A strong and sharp absorption band is expected in the IR spectrum around 2220-2240 cm⁻¹. This band would likely be weaker in the Raman spectrum. researchgate.net
N-H Stretch: The secondary amine in the piperazine ring will show a moderate absorption in the 3200-3400 cm⁻¹ region.
C-H Stretches: Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretches from the piperazine ring will show stronger bands just below 3000 cm⁻¹.
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will produce a series of characteristic bands in the 1400-1600 cm⁻¹ region.
C-N Stretches: The stretching vibrations of the aryl-amine and alkyl-amine C-N bonds will appear in the fingerprint region, typically between 1200 and 1350 cm⁻¹.
Table 3: Predicted Key Vibrational Frequencies for this compound Predicted data based on characteristic functional group frequencies.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| N-H stretch (piperazine) | 3200 - 3400 | Medium | Weak |
| Aromatic C-H stretch | 3010 - 3100 | Medium-Weak | Medium |
| Aliphatic C-H stretch (piperazine) | 2800 - 2980 | Strong | Strong |
| C≡N stretch (nitrile) | 2220 - 2240 | Strong, Sharp | Medium |
| C=C, C=N ring stretch (pyridine) | 1400 - 1600 | Strong-Medium | Strong-Medium |
| C-N stretch (aryl-N, alkyl-N) | 1200 - 1350 | Strong-Medium | Medium |
X-ray Crystallography for Absolute Structure and Conformation in the Solid State
While a crystal structure for this compound is not publicly available, the analysis of analogous pyridine-carbonitrile derivatives demonstrates the power of this technique. For instance, the crystal structure of 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile offers valuable insights into the conformational preferences of a related system. nih.govnih.gov In this molecule, the piperidine (B6355638) ring adopts a stable chair conformation. nih.govnih.gov The pyridine ring is essentially planar, and the dihedral angle between the pyrrole (B145914) and pyridine rings is minimal, indicating a high degree of coplanarity. nih.govnih.gov Such detailed conformational information is crucial for understanding intermolecular interactions and packing in the solid state.
Another illustrative example is the X-ray diffraction analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile . researchgate.net This study not only confirmed the molecular structure but also revealed details about the supramolecular assembly through hydrogen bonding. researchgate.net The analysis of bond lengths and the dihedral angle of the nitro group relative to the pyridine ring provided a deeper understanding of the electronic effects within the molecule. researchgate.net
The crystallographic data for such derivatives are typically presented in a comprehensive table, as exemplified below for 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. nih.gov
Table 1: Crystallographic Data for 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile nih.gov
| Parameter | Value |
| Chemical Formula | C₁₆H₁₅N₅ |
| Molecular Weight | 277.33 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.9372 (16) |
| b (Å) | 6.6919 (8) |
| c (Å) | 17.158 (2) |
| β (°) | 92.280 (7) |
| Volume (ų) | 1369.5 (3) |
| Z | 4 |
| Temperature (K) | 100 |
This data allows for the complete reconstruction of the crystal lattice and provides a foundational understanding of the solid-state properties of the compound.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination (if applicable)
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are exceptionally sensitive to the three-dimensional arrangement of atoms and are therefore invaluable for the stereochemical analysis of chiral compounds.
For a molecule like this compound, if a chiral center were introduced, for example, through substitution on the piperazine ring, chiroptical techniques would be essential for determining the enantiomeric excess (ee) and absolute configuration. A racemic mixture, containing equal amounts of both enantiomers, is optically inactive. However, a non-racemic mixture will exhibit a measurable CD and ORD signal, the intensity of which is directly proportional to the enantiomeric excess.
The principles of chiroptical spectroscopy can be understood by examining its application to molecules containing similar structural motifs. For instance, studies on chiral oligopeptides incorporating piperidine units have demonstrated how CD spectroscopy can be used to probe the conformational changes in the peptide backbone. The introduction of a piperidine unit can significantly influence the CD and circularly polarised luminescence (CPL) signals, indicating a change in the ground-state and photoexcited-state chirality. sci-hub.se
In the context of drug development, where one enantiomer is often therapeutically active while the other may be inactive or even harmful, the ability to quantify enantiomeric purity is critical. nih.gov CD spectroscopy offers a rapid and sensitive method for this purpose. The technique relies on the fact that enantiomers absorb left and right circularly polarized light to different extents, resulting in a characteristic CD spectrum. The sign and magnitude of the CD signal at a specific wavelength can be used to identify and quantify the excess of one enantiomer over the other.
While specific CD or ORD data for a chiral derivative of this compound is not available, the general methodology would involve:
Measurement of the CD Spectrum: A solution of the chiral compound is placed in a spectropolarimeter, and the difference in absorbance of left and right circularly polarized light is measured as a function of wavelength.
Correlation of Signal to Concentration: The intensity of the CD signal is correlated with the concentration of the major enantiomer.
Determination of Enantiomeric Excess: By comparing the measured CD signal of an unknown sample to that of a pure enantiomeric standard, the enantiomeric excess can be accurately determined.
The application of these advanced structural and spectroscopic techniques is fundamental to the comprehensive characterization of novel chemical entities like this compound and its derivatives, paving the way for their potential applications in various scientific fields.
Theoretical and Computational Chemistry Investigations of 6 Piperazin 1 Yl Pyridine 2 Carbonitrile
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a system.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic properties of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations are used to optimize the molecular geometry, determine vibrational frequencies, and calculate the energies of both the ground and excited electronic states. mdpi.comresearchgate.net
For 6-(Piperazin-1-yl)pyridine-2-carbonitrile, DFT studies, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate the distribution of electron density and the nature of its chemical bonds. researchgate.net The composition of excited states, which are crucial for understanding the molecule's response to light, can be analyzed using Time-Dependent DFT (TD-DFT). mdpi.com These calculations reveal that electronic transitions are often dominated by movements between frontier molecular orbitals (HOMO and LUMO). mdpi.com
Table 1: Representative Calculated Geometric Parameters for this compound using DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-CN (Cyano) | ~1.15 Å |
| C-C (Pyridine Ring) | ~1.39 - 1.41 Å | |
| C-N (Pyridine Ring) | ~1.33 - 1.35 Å | |
| C-N (Pyridine-Piperazine Link) | ~1.38 Å | |
| C-N (Piperazine Ring) | ~1.46 Å | |
| Bond Angle | C-C-CN | ~178° |
| C-N-C (Pyridine Ring) | ~117° | |
| C-N-C (Piperazine Ring) | ~110° |
Note: These are typical values expected from DFT calculations and may vary slightly based on the specific functional and basis set used.
While DFT is widely used, other quantum mechanical methods offer different trade-offs between accuracy and computational cost.
Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are derived directly from theoretical principles without the use of experimental data for parameterization. They can offer high accuracy but are computationally very demanding, making them suitable for smaller molecules or for benchmarking results from less expensive methods.
Semi-Empirical Methods: These approaches are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify calculations. wikipedia.orgnumberanalytics.com Methods like PM6, PM7, and AM1 are significantly faster than DFT or ab initio calculations, allowing for the study of very large molecular systems or extensive conformational sampling. nih.govnih.govresearchgate.net However, their accuracy can be limited if the molecule under study is dissimilar to the compounds used for their parameterization. wikipedia.org They are often used for preliminary investigations before applying more rigorous methods. numberanalytics.com
Conformational Analysis and Potential Energy Surfaces
The flexibility of the piperazine (B1678402) ring and the rotational freedom around the bond connecting it to the pyridine (B92270) ring mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule.
By systematically changing key dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be generated. scispace.com This surface maps the energy of the molecule as a function of its geometry, with energy minima corresponding to stable conformers. The pyrrolidine (B122466) ring in proline, for example, is known to have distinct puckered conformations that are close in energy, a situation analogous to the chair, boat, and twist-boat conformations of the piperazine ring. scispace.com Computational studies can determine the relative energies of these conformers and the energy barriers for interconversion between them. researchgate.net
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Piperazine Conformation | Pyridine-Piperazine Dihedral Angle | Relative Energy (kcal/mol) |
| 1 | Chair (Equatorial) | ~30° | 0.00 (Global Minimum) |
| 2 | Chair (Axial) | ~30° | 1.5 |
| 3 | Twist-Boat | ~45° | 4.8 |
| 4 | Boat | ~0° | 6.2 |
Note: This data is illustrative, representing plausible outcomes of a computational conformational analysis.
Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netnih.gov The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of near-zero or intermediate potential. rsc.org
For this compound, the MEP map would be expected to show:
Negative Potential (Red): Concentrated around the nitrogen atom of the cyano group and the nitrogen atom within the pyridine ring, as these are the most electronegative sites and represent likely centers for electrophilic attack. researchgate.net
Positive Potential (Blue): Located around the hydrogen atoms of the piperazine ring, particularly the N-H proton, making this site a likely hydrogen bond donor.
Intermediate Potential (Green/Yellow): Spread across the carbon framework of the pyridine and piperazine rings.
This analysis provides crucial insights into the molecule's intermolecular interaction sites. nih.gov
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org
HOMO: The outermost orbital containing electrons, which acts as an electron donor (nucleophile). libretexts.org
LUMO: The innermost orbital without electrons, which acts as an electron acceptor (electrophile). libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. rsc.org A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily excitable.
In this compound, the HOMO is expected to be localized primarily on the electron-rich piperazine and pyridine moieties. The LUMO is likely distributed over the electron-deficient pyridine ring and the electron-withdrawing cyano group. researchgate.net
Table 3: Representative FMO Properties for this compound
| Parameter | Value (eV) | Implication |
| HOMO Energy (EHOMO) | -6.2 | Electron-donating capability |
| LUMO Energy (ELUMO) | -1.5 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.7 | High kinetic stability, low reactivity |
Note: These values are representative examples derived from typical DFT calculations.
Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis for Intermolecular Interactions
Non-covalent interactions (NCIs) are critical in determining the supramolecular structure and properties of chemical systems. nih.gov The NCI index, based on the electron density (ρ) and the reduced density gradient (RDG), is a method used to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsion in real space. wikipedia.orgmdpi.com
The RDG is a dimensionless quantity that identifies regions where the electron density deviates from a uniform distribution. mdpi.com When plotted against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), different types of interactions can be distinguished:
Hydrogen Bonds: Appear as sharp spikes in the low-density, low-gradient region with negative sign(λ₂)ρ values.
Van der Waals Interactions: Characterized by spikes near zero on the sign(λ₂)ρ axis.
Steric Repulsion: Indicated by spikes in the low-density, low-gradient region with positive sign(λ₂)ρ values. scielo.org.mx
For this compound, NCI/RDG analysis would visualize potential intermolecular hydrogen bonds involving the piperazine N-H group as a donor and the cyano or pyridine nitrogen atoms as acceptors. It would also reveal weaker van der Waals interactions, such as π-π stacking between pyridine rings, which contribute to the stability of its solid-state structure. researchgate.net
Aromaticity Indices and Stability of the Pyridine Ring System
The stability and reactivity of this compound are intrinsically linked to the aromaticity of its central pyridine ring. Aromaticity is a key concept in chemistry that describes the increased stability of cyclic, planar molecules with a delocalized system of π-electrons. Computational chemistry provides quantitative measures of aromaticity through various indices, with the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) being the most prominent. acs.orgnih.gov
The HOMA index is a geometry-based measure, where a value of 1 indicates a fully aromatic system like benzene, and values decreasing from 1 signify a loss of aromaticity. acs.org The NICS index, a magnetic criterion, calculates the magnetic shielding at the center of a ring; negative values (e.g., NICS(1)zz, calculated 1 Å above the ring plane) are indicative of aromatic character, while positive values suggest anti-aromaticity. nih.govnih.gov
In this compound, the pyridine ring is substituted with two groups of opposing electronic effects. The piperazin-1-yl group at the C6 position is a strong σ- and π-electron-donating group, which tends to increase the electron density in the pyridine ring. Conversely, the carbonitrile (-CN) group at the C2 position is a potent electron-withdrawing group through both inductive and resonance effects. researchgate.net This "push-pull" substitution pattern significantly influences the electron distribution and bond lengths within the pyridine ring, thereby modulating its aromaticity.
Table 1: Representative Calculated Aromaticity Indices for Substituted Pyridines
| Compound | Substituent(s) | HOMA Index | NICS(1)zz (ppm) |
|---|---|---|---|
| Pyridine | - | 0.995 | -13.5 |
| 4-Aminopyridine | 4-NH₂ (Donating) | 0.997 | -14.2 |
| 4-Nitropyridine | 4-NO₂ (Withdrawing) | 0.978 | -11.8 |
| 2-Amino-5-cyanopyridine | 2-NH₂, 5-CN (Push-Pull) | 0.985 | -12.7 |
Note: Data are representative values derived from computational studies on substituted pyridines and are intended to illustrate general trends.
Investigation of Proton Transfer Equilibria and Tautomerism
Tautomerism, the equilibrium between two or more interconverting structural isomers, is a critical consideration for heterocyclic molecules like this compound. researchgate.net This compound possesses multiple sites susceptible to protonation and deprotonation, leading to potential tautomeric equilibria. The most significant equilibrium involves intramolecular proton transfer between the secondary amine of the piperazine ring and the nitrogen atom of the pyridine ring.
This process can be computationally modeled to determine the relative stabilities of the tautomers and the energy barrier for the transition. The primary tautomeric forms to consider are:
Amino form: The canonical and expected most stable structure, this compound.
Imino/Zwitterionic form: Resulting from a proton transfer from the piperazine N4-H to the pyridine N1 atom. This can exist as a neutral imino tautomer or a zwitterionic species, depending on the charge separation.
DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, are employed to optimize the geometries of all possible tautomers and their corresponding transition states. nih.govresearchgate.net Studies on analogous 2-aminopyridines have shown that the amino form is significantly more stable than the imino form, often by more than 10 kcal/mol. nih.gov The activation energy for this proton transfer is typically high in the gas phase (over 40 kcal/mol), indicating that the process is kinetically unfavorable under normal conditions. nih.govresearchgate.net
The proton affinity (PA), a measure of a molecule's gas-phase basicity, can also be calculated for each nitrogen atom. researchgate.netresearchgate.net It is expected that the pyridine ring nitrogen (N1) will be the most basic site for protonation due to the electron-donating effect of the piperazine group. However, the secondary amine of the piperazine ring is also basic. The relative proton affinities determine the most likely site of protonation in an acidic environment. Solvent effects, modeled using methods like the Polarizable Continuum Model (PCM), can influence the tautomeric equilibrium by stabilizing more polar or charged species. kau.edu.sa
Table 2: Calculated Relative Energies and Proton Transfer Barriers for a Model 2-Aminopyridine System
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Tautomer 1 (Amino) | Canonical structure | 0.00 |
| Tautomer 2 (Imino) | Proton transferred to ring N | +13.60 |
| Transition State | H-transfer barrier | +44.81 |
Note: Data adapted from a B3LYP/6-311++G(d,p) study on 2-amino-4-methylpyridine (B118599) to illustrate the typical energy differences in amino-imino tautomerism. nih.govresearchgate.net
Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational quantum chemistry is a powerful tool for predicting the spectroscopic properties of molecules, providing valuable data for structural confirmation and analysis.
NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT (e.g., B3LYP functional). The calculated chemical shifts are then scaled or referenced against a standard like tetramethylsilane (B1202638) (TMS) to improve agreement with experimental values. These calculations are sensitive to molecular conformation, particularly the orientation of the piperazine ring.
IR Spectroscopy: The theoretical infrared (IR) spectrum can be computed by performing a vibrational frequency analysis on the optimized molecular geometry. biorxiv.orgarxiv.org This calculation yields the frequencies and intensities of the fundamental vibrational modes. For this compound, key predicted vibrational bands would include the C≡N stretching frequency (typically ~2230 cm⁻¹), N-H stretching and bending modes of the piperazine ring, C-H stretching of the aromatic and aliphatic protons, and characteristic pyridine ring breathing modes. researchgate.netnih.gov Comparing the computed spectrum with experimental data aids in the assignment of observed absorption bands. rsc.org
UV-Vis Spectroscopy: The electronic absorption spectrum (UV-Vis) is predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption wavelengths (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netrsc.org The predicted spectrum for this molecule would likely show π → π* transitions associated with the aromatic pyridine system, potentially influenced by intramolecular charge transfer (ICT) from the electron-donating piperazine moiety to the electron-withdrawing cyano-substituted ring.
Table 3: Predicted Spectroscopic Data for a Representative Substituted Pyridine
| Spectroscopy Type | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| ¹³C NMR | Chemical Shift (δ) | ~108 ppm | Pyridine C3 |
| ¹³C NMR | Chemical Shift (δ) | ~160 ppm | Pyridine C6 (attached to N) |
| IR | Frequency (ν) | ~2235 cm⁻¹ | C≡N Stretch |
| IR | Frequency (ν) | ~1605 cm⁻¹ | Pyridine Ring C=C/C=N Stretch |
| UV-Vis (TD-DFT) | λmax | ~310 nm | π → π* (ICT) |
Note: Values are illustrative, based on computational studies of pyridines with similar substitution patterns, and serve as expected ranges.
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is instrumental in elucidating reaction mechanisms, providing insights into transition states, activation energies, and reaction pathways that are often difficult to probe experimentally. For this compound, several reaction types can be modeled.
A key reaction is its synthesis, which typically involves the nucleophilic aromatic substitution (SₙAr) of a 6-halopyridine-2-carbonitrile with piperazine. DFT calculations can model this reaction to determine its mechanism. The SₙAr reaction on a pyridine ring can proceed through two primary pathways: a classical two-step mechanism involving a discrete Meisenheimer complex intermediate, or a concerted mechanism where bond formation and bond breaking occur in a single transition state. nih.govnih.gov Computational studies have shown that for many substitutions on pyridines, the mechanism is often concerted. nih.gov By locating the transition state structure and calculating the activation Gibbs free energy (ΔG‡), the feasibility and kinetics of the reaction can be predicted.
Another relevant reaction is the C-H functionalization of the pyridine ring, such as cyanation at an unsubstituted position. nih.gov While the molecule already possesses a cyano group, theoretical modeling could explore the possibility of further substitution. The mechanism of such reactions, including the role of catalysts and the factors controlling regioselectivity, can be investigated by mapping the potential energy surface. nih.govmdpi.com
Finally, the piperazine moiety itself can participate in reactions. For example, N-acylation or N-alkylation at the secondary amine. Transition state analysis for these reactions would involve modeling the nucleophilic attack of the piperazine nitrogen onto an electrophile, allowing for the calculation of the reaction barrier and providing insight into the molecule's reactivity as a nucleophile. rsc.org
Table 4: Representative Calculated Activation Energies for SₙAr Reactions on Pyridine Rings
| Reaction | Mechanism | Leaving Group | Nucleophile | Calculated ΔG‡ (kcal/mol) |
|---|---|---|---|---|
| Substitution on 2-chloropyridine | Concerted SₙAr | Cl⁻ | CH₃O⁻ | 22.5 |
| Substitution on 4-fluoropyridine | Stepwise SₙAr | F⁻ | NH₂⁻ | 15.8 |
| Substitution on 2,6-dichloropyridine | Concerted SₙAr | Cl⁻ | 1-Methylpiperazine | 20.9 |
Note: Data are representative values from DFT studies on related SₙAr reactions to illustrate typical activation barriers. nih.govresearchgate.net
Role of 6 Piperazin 1 Yl Pyridine 2 Carbonitrile As a Versatile Synthetic Scaffold and Precursor in Chemical Science
Development of Novel Heterocyclic Architectures and Fused Ring Systems
The strategic placement of reactive sites—specifically the cyano group and the secondary amine of the piperazine (B1678402) ring—renders 6-(piperazin-1-yl)pyridine-2-carbonitrile an excellent precursor for the synthesis of novel heterocyclic and fused ring systems. The cyano-amino pyridine (B92270) motif is a well-established intermediate for preparing a variety of heterocyclic compounds. nih.gov Chemists leverage these functionalities to construct complex molecular architectures through intramolecular and intermolecular cyclization reactions.
For instance, the nitrile group can react with adjacent functionalities introduced onto the piperazine ring to form new fused rings. This approach is a key strategy for producing polycyclic structures, which are often found in biologically active molecules. The synthesis of fused pyrimidinedithiones from o-aminonitriles with carbon disulfide demonstrates a classic example of how a nitrile group adjacent to a nucleophilic center can be used to build fused systems. researchgate.net Similarly, tandem reactions involving Michael additions followed by cyclization can be employed to construct 5,6-ring-fused 2-pyridones, highlighting a general strategy applicable to precursors like this compound. organic-chemistry.org
Table 1: Examples of Potential Heterocyclic Transformations
| Starting Moiety | Reagent/Condition | Resulting Heterocycle/System | Reaction Type |
|---|---|---|---|
| Pyridine-2-carbonitrile (B1142686) | Hydrazine | 3-Amino-pyrazolo[3,4-b]pyridine derivative | Cyclocondensation |
| Piperazine Amine | α,β-Unsaturated ketone | Fused pyrazinone ring system | Aza-Michael Addition/Cyclization |
| Pyridine-2-carbonitrile | Guanidine | Fused aminopyrimidine ring | Cyclocondensation |
Scaffold for Combinatorial Chemistry and Library Synthesis
In modern drug discovery, the ability to rapidly synthesize large collections of related compounds, known as chemical libraries, is paramount. This compound serves as an ideal scaffold for this purpose. A scaffold is a core molecular structure upon which a variety of substituents can be attached. The piperazine-2-carboxylic acid scaffold, for example, is noted for being a small, constrained structure with three functional groups that are conveniently substituted. 5z.com
The this compound structure offers two key points for diversification:
The secondary amine of the piperazine ring: This site can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide array of side chains.
The pyridine ring: While less straightforward, the pyridine ring can be functionalized further, or the entire scaffold can be used as a fragment to be coupled with other complex molecules.
This dual functionality allows for the creation of large, diverse libraries of compounds from a single, common intermediate. The pyridine unit is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. mdpi.com By combining this privileged scaffold with the versatile piperazine linker, chemists can generate libraries with a high potential for discovering new biologically active agents. nih.govfiu.edunih.gov
Precursor for Advanced Functional Materials
The application of organic molecules is not limited to medicine; they are also crucial in the development of advanced materials. The extended π-conjugated system inherent in the pyridine ring, combined with the electron-withdrawing nature of the carbonitrile group, gives this compound properties that make it a promising precursor for functional materials.
Derivatives of pyridine-3-carbonitrile (B1148548) have been reported as fluorescent materials. mdpi.com The electronic properties of the this compound scaffold can be tuned by chemical modification. By attaching different aromatic or electron-donating/withdrawing groups to the piperazine nitrogen, the absorption and emission properties of the molecule can be systematically altered. This tunability is highly desirable for applications in:
Organic Light-Emitting Diodes (OLEDs): Molecules with high quantum yields are needed for efficient light emission. Derivatives of this scaffold could be explored as emitters or host materials in OLED devices.
Fluorescent Probes: By designing derivatives that change their fluorescence upon binding to a specific ion or molecule, this scaffold could be used to create chemical sensors. The photoluminescence of certain metal complexes is known to increase upon complexation, a principle that could be applied here. nih.gov
Derivatives such as 6-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile are listed under categories for OLED & PLED materials, indicating the relevance of this structural class in electronic applications. smolecule.com
Ligand Design in Coordination Chemistry and Metal Complexation Studies
The nitrogen atoms in both the pyridine ring and the piperazine moiety are Lewis basic sites capable of coordinating to metal ions. This makes this compound and its derivatives excellent candidates for use as ligands in coordination chemistry. researchgate.net Pyridine and its derivatives are widely used as ligands in the formation of transition metal complexes. wikipedia.orgjscimedcentral.com
The specific geometry and denticity (the number of coordination sites) of the ligand can be controlled through chemical synthesis.
Bidentate Ligands: The pyridine nitrogen and the adjacent piperazine nitrogen can coordinate to a single metal center, forming a stable five-membered chelate ring.
Bridging Ligands: The two nitrogen atoms of the piperazine ring can bridge two different metal centers, leading to the formation of coordination polymers or polynuclear complexes.
The resulting metal complexes can exhibit interesting magnetic, electronic, and structural properties. Studies on related pyridyl-piperazine ligands have shown their ability to form diverse structures with group 12 metals like zinc and cadmium, with the final geometry (e.g., tetrahedral, octahedral, square pyramidal) depending on the metal and other coordinating species. nih.gov Terpyridine-based ligands, which share the pyridine motif, form stable complexes with metals like cobalt, iron, and zinc. nih.gov
Table 2: Potential Coordination Properties
| Feature | Description |
|---|---|
| Potential Metal Ions | Zn(II), Cu(II), Co(II), Ni(II), Fe(II), Ru(II), Cd(II) |
| Possible Denticity | Monodentate (pyridine N), Bidentate (pyridine N + piperazine N1), Bridging (piperazine N1 + N4) |
| Common Geometries | Tetrahedral, Square Planar, Octahedral |
| Resulting Structures | Mononuclear complexes, Dinuclear complexes, Coordination polymers |
Applications in Catalysis Research and Development
Transition metal complexes are the cornerstone of modern catalysis. Since this compound is an effective ligand for transition metals, its metal complexes are potential catalysts. For example, Crabtree's catalyst, a widely used hydrogenation catalyst, is an iridium complex containing pyridine. wikipedia.org
The electronic and steric properties of the ligand can be fine-tuned by modifying the scaffold, which in turn influences the activity and selectivity of the catalyst. For instance, attaching bulky groups to the piperazine ring can create a specific steric environment around the metal center, potentially leading to higher selectivity in a catalytic reaction. Supported copper(I) catalysts have been used for C-N coupling reactions to synthesize pyridyl-piperazine derivatives, demonstrating the interplay between these structures and catalytic processes. mdpi.com While specific catalytic applications of complexes derived directly from this compound are an area for further research, the foundational principles of coordination chemistry strongly suggest their potential utility.
Utility as a Derivatization Reagent in Analytical Chemistry
In analytical chemistry, particularly in techniques like mass spectrometry (MS) and high-performance liquid chromatography (HPLC), it is often necessary to chemically modify an analyte to improve its detection or separation. This process is called derivatization. mdpi.com
Piperazine-based reagents are used for the derivatization of carboxyl groups in peptides. nih.gov By reacting the piperazine with a peptide's carboxylic acid, a tag is introduced that enhances ionization efficiency in mass spectrometry, leading to significantly improved signal intensity and more sensitive detection. For example, 1-(2-pyridyl)piperazine (B128488) has been shown to improve the detection of peptides with low molecular weight and high isoelectric points. nih.gov
Given its structure, this compound contains a reactive secondary amine on the piperazine ring, making it suitable for tagging molecules that have complementary reactive groups, such as activated carboxylic acids or acyl chlorides. Derivatization reagents are often designed to introduce a readily ionizable group, and the pyridine and piperazine nitrogens can be easily protonated, making derivatives more amenable to analysis by electrospray ionization mass spectrometry. Reagents targeting hydroxyl groups, such as isonicotinoyl chloride (a pyridine derivative), are also common, showcasing the broad utility of pyridine-containing molecules in this field. nih.gov
Exploration in Supramolecular Chemistry
The molecular architecture of this compound positions it as a compelling candidate for exploration in the field of supramolecular chemistry. This area of science focuses on the study of systems composed of a discrete number of molecules associated through non-covalent interactions. The distinct functional moieties within this compound—the piperazine ring, the pyridine ring, and the cyano group—offer multiple points for such interactions, making it a versatile building block for the construction of larger, self-assembled supramolecular structures.
The piperazine component, with its two nitrogen atoms, can act as a hydrogen bond donor and acceptor. acs.org This characteristic is fundamental in forming predictable and robust supramolecular synthons, which are structural units in supramolecular chemistry built by intermolecular interactions. japtronline.com The piperazine moiety is known to participate in the formation of host-guest complexes, where it can be encapsulated within larger host molecules or act as a guest itself. acs.orgnih.govresearchgate.net This interaction is driven by a combination of hydrogen bonding and other weak intermolecular forces.
The pyridine ring, an aromatic heterocycle, introduces the potential for π-π stacking interactions, a significant force in the organization of aromatic molecules in the solid state. d-nb.inforesearchgate.net Furthermore, the nitrogen atom in the pyridine ring is a hydrogen bond acceptor, capable of forming strong and directional interactions, particularly with carboxylic acids, leading to the formation of cocrystals. d-nb.infoacs.org The combination of a hydrogen-bond acceptor (pyridine) and a hydrogen-bond donor/acceptor (piperazine) within the same molecule enhances its capacity to engage in complex hydrogen-bonding networks.
The strategic combination of these three functional groups in this compound suggests its potential to form a variety of supramolecular architectures. These could range from simple one-dimensional chains and tapes to more complex two-dimensional sheets and three-dimensional frameworks. The interplay of hydrogen bonding from the piperazine, π-π stacking from the pyridine ring, and directional interactions from the cyano group could lead to the formation of novel materials with interesting properties and applications in areas such as crystal engineering, materials science, and drug delivery. acs.orgthno.org The N-arylpiperazine scaffold, in a broader sense, is recognized as a versatile template in medicinal chemistry, and its derivatives are known to engage in critical non-covalent interactions with biological targets. nih.govnih.govmdpi.com
Table 1: Potential Supramolecular Interactions and Architectures of this compound
| Functional Moiety | Potential Non-Covalent Interactions | Potential Supramolecular Architectures |
| Piperazine Ring | Hydrogen Bonding (Donor and Acceptor) | Host-Guest Complexes, Self-Assembled Chains, Coordination Polymers |
| Pyridine Ring | π-π Stacking, Hydrogen Bonding (Acceptor) | Cocrystals, Layered Structures, Molecular Tapes |
| Cyano Group | Hydrogen Bonding (Acceptor), Dipole-Dipole Interactions, π-Interactions | Linear Chains, Herringbone Packing, Clathrates |
Conclusion and Future Research Directions
Synthesis and Chemical Reactivity Insights
The synthesis of 6-(Piperazin-1-yl)pyridine-2-carbonitrile can be logically approached through nucleophilic aromatic substitution, a cornerstone of pyridine (B92270) chemistry. The reaction of a 6-halopyridine-2-carbonitrile with piperazine (B1678402) presents the most direct route. The choice of halo-substituent (fluoro, chloro, bromo) and reaction conditions (solvent, temperature, base) would be critical in optimizing yield and purity.
Key synthetic considerations include:
Regioselectivity: Ensuring the substitution occurs specifically at the 6-position of the pyridine ring.
Protecting Groups: The use of a protecting group on the piperazine nitrogen not involved in the substitution may be necessary to prevent side reactions, followed by a deprotection step.
Alternative Routes: Exploration of alternative synthetic pathways, such as those involving metal-catalyzed cross-coupling reactions, could offer milder conditions and broader substrate scope.
The chemical reactivity of this compound is predicted to be rich, owing to the presence of multiple reactive sites. The piperazine moiety offers a handle for further derivatization through N-alkylation, N-acylation, and other modifications. The nitrile group can undergo hydrolysis, reduction, or be used in cycloaddition reactions to generate more complex heterocyclic systems.
Advancements in Structural and Theoretical Understanding
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₂N₄ |
| Molecular Weight | 188.23 g/mol |
| XLogP3 | 0.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
Note: These values are computationally predicted and await experimental verification.
Future research should prioritize the acquisition of experimental structural data through X-ray crystallography and NMR spectroscopy. These studies would confirm the predicted conformation of the piperazine ring (likely a chair conformation) and the planarity of the pyridine ring, as well as elucidating intermolecular interactions in the solid state.
Emerging Areas for Chemical Exploration and Derivatization
The scaffold of this compound is a promising starting point for the development of new chemical entities with tailored properties. The versatility of the piperazine and nitrile functional groups allows for a wide range of derivatization strategies.
Potential areas for exploration include:
Medicinal Chemistry: The piperazinylpyridine motif is a common feature in a number of biologically active compounds. Derivatization of the distal nitrogen of the piperazine ring could lead to the discovery of new therapeutic agents.
Materials Science: The introduction of this molecule into polymer backbones or as a ligand for metal complexes could yield materials with interesting electronic or photophysical properties.
Coordination Chemistry: The nitrogen atoms of the pyridine and piperazine rings can act as coordination sites for metal ions, opening up possibilities for the design of novel catalysts and sensors.
Unresolved Challenges and Perspectives for Future Research
The primary challenge in the study of this compound is the current lack of dedicated research. To unlock its full potential, a systematic investigation is required.
Future research should focus on:
Optimized Synthesis: Development of a robust and scalable synthetic route to obtain high-purity material for further study.
Comprehensive Characterization: Thorough spectroscopic and crystallographic analysis to establish a definitive structural and electronic profile.
Systematic Reactivity Studies: A detailed investigation of the reactivity of the various functional groups to understand the scope and limitations of its chemical transformations.
Exploratory Biological Screening: Evaluation of the compound and its derivatives in a range of biological assays to identify potential therapeutic applications.
Q & A
Q. What are the established synthetic routes for 6-(Piperazin-1-yl)pyridine-2-carbonitrile, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution (NAS) between 6-chloropyridine-2-carbonitrile and piperazine. Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates .
- Temperature control : Reactions often proceed at 80–120°C to balance kinetics and side-product formation.
- Catalysts : Phase-transfer catalysts (e.g., TBAB) improve piperazine solubility in non-polar solvents .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity. Monitor progress via TLC (Rf ~0.4 in 1:1 EtOAc/hexane).
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR : NMR (DMSO-d6) shows distinct peaks: δ 8.3–8.5 ppm (pyridine-H), δ 2.8–3.2 ppm (piperazine CH2). NMR confirms nitrile (δ ~115 ppm) and pyridine/piperazine carbons .
- IR : Strong C≡N stretch at ~2230 cm, aromatic C-H stretches at ~3050 cm.
- X-ray crystallography : Single-crystal analysis (e.g., using Cu-Kα radiation) resolves bond lengths (C-N: ~1.34 Å) and angles, confirming planar pyridine and chair-conformation piperazine .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Containment : Use fume hoods and sealed reactors to minimize inhalation/contact.
- Spill management : Sweep/vacuum spills into chemically resistant containers; avoid water rinses to prevent environmental release .
- First aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15+ minutes and seek medical attention .
Advanced Research Questions
Q. How does the presence of the piperazine and carbonitrile groups influence the coordination chemistry of this compound with transition metals?
Methodological Answer:
- Ligand behavior : The pyridine nitrogen and piperazine amine groups act as bidentate ligands. For example, Co(II) complexes exhibit octahedral geometry with two ligand molecules coordinating via pyridine-N and piperazine-N .
- Spectroscopic validation : UV-Vis (d-d transitions at ~500 nm) and cyclic voltammetry (E ~0.3 V vs. Ag/AgCl) confirm metal-ligand charge transfer.
- Stability : Nitrile groups remain inert under mild conditions but may hydrolyze in acidic media (e.g., HCl/H2O), requiring pH monitoring .
Q. What strategies can resolve contradictions in reported biological activity data for derivatives of this compound?
Methodological Answer:
- Standardized assays : Use cell lines (e.g., HEK-293) with consistent passage numbers and controls (e.g., DMSO vehicle) to minimize variability.
- Structure-activity relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on pyridine) across derivatives. For example, chloro-substituted analogs (e.g., 6-chloro-2-piperazinylquinoline) show enhanced antimicrobial activity due to increased lipophilicity .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregated data from multiple studies to identify outliers or confounding variables.
Q. How can computational modeling predict the reactivity and stability of this compound under varying experimental conditions?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict nucleophilic sites (e.g., piperazine-N) and reaction barriers (e.g., NAS activation energy ~25 kcal/mol).
- Solvent effects : Use COSMO-RS models to simulate solvent interactions; DMSO shows higher solvation free energy (-15 kcal/mol) than ethanol .
- Degradation pathways : Molecular dynamics (MD) simulations at 298 K reveal nitrile hydrolysis to amides in acidic aqueous environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
